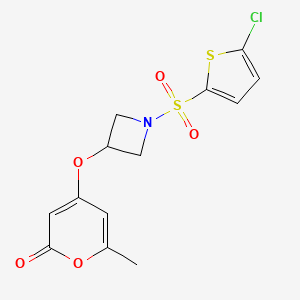

4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

描述

属性

IUPAC Name |

4-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO5S2/c1-8-4-9(5-12(16)19-8)20-10-6-15(7-10)22(17,18)13-3-2-11(14)21-13/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMPMQQLBOKCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that incorporates a variety of functional groups, suggesting potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Structural Overview

The compound features several key structural components:

- Azetidine ring : Known for its role in medicinal chemistry.

- Pyranone moiety : Associated with various biological activities.

- Sulfonyl group : Enhances solubility and reactivity.

Antimicrobial Properties

Research indicates that derivatives of pyranones exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that related compounds demonstrate effectiveness against gram-positive bacteria. The presence of the sulfonyl group in this compound may enhance its antimicrobial efficacy.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Pyranone Derivative A | 1.56 µg/mL | Staphylococcus aureus |

| Pyranone Derivative B | 0.75 µg/mL | Streptococcus sp. |

The bulkiness of substituents at the C-2 position of the pyranone is correlated with increased antibacterial activity, suggesting that modifications to the structure could optimize its effectiveness against specific strains .

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Anticancer Potential

Preliminary studies suggest that derivatives containing oxadiazole rings, which are structurally related to the target compound, show promising anticancer activity against various cell lines. The mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.

Case Studies

-

Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related pyranone derivatives against a panel of bacterial strains, highlighting the importance of structural modifications in enhancing potency.

- Findings : Compounds with larger substituents at the C-2 position exhibited lower MIC values, indicating stronger antibacterial effects.

-

Case Study on Anticancer Activity : Another research project focused on the anticancer properties of oxadiazole derivatives, revealing that specific substitutions could significantly increase cytotoxicity against breast cancer cell lines.

- Findings : The introduction of a sulfonyl group improved the interaction with cellular targets involved in tumor growth inhibition.

相似化合物的比较

Structural and Molecular Data

*Primary compound of interest; data inferred from structural analogs.

Key Structural Differences and Implications

Sulfonyl vs. The acetylated analog () may exhibit increased lipophilicity due to the chlorophenyl group, favoring membrane permeability but possibly reducing solubility.

Aryl Substituent Variations: 5-Chlorothiophen-2-yl: The thiophene ring in the primary compound introduces sulfur-based π-π interactions, which could enhance binding to aromatic residues in proteins. The chlorine atom may further modulate electronic properties. 4-Ethoxy-3-fluorophenyl (): Ethoxy and fluorine substituents likely improve metabolic stability by blocking oxidative pathways. Fluorine’s electronegativity may also influence electronic distribution.

Molecular Weight and Physicochemical Properties :

常见问题

Basic: What are the optimal synthetic routes for 4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Azetidine Ring Formation : Start with the preparation of the azetidine scaffold via cyclization of 1,3-dihalopropanes under basic conditions.

Sulfonylation : React the azetidine intermediate with 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) using a tertiary amine (e.g., triethylamine) as a base to form the sulfonylazetidine moiety .

Coupling with Pyran-2-one : Perform a nucleophilic substitution or Mitsunobu reaction to link the sulfonylated azetidine to the 6-methyl-2H-pyran-2-one core.

Purification : Use silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity.

Characterization : Confirm structural integrity via H NMR, C NMR, and high-resolution mass spectrometry (HRMS). Purity is validated using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound against specific enzymatic targets?

Methodological Answer:

Target Selection : Prioritize enzymes with known interactions with sulfonyl or heterocyclic motifs (e.g., proteases, kinases).

Analog Synthesis : Prepare derivatives with modifications to the sulfonyl group, azetidine ring, or pyran-2-one substituents.

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases) to measure IC values.

- Binding Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions.

Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes and key residue interactions.

Data Integration : Cross-reference activity data with structural variations to identify critical pharmacophores. For example, demonstrates SAR analysis for a pyrimidinone derivative using similar enzymatic assays .

Advanced: What methodologies are recommended for assessing the environmental fate and ecological risks of this compound?

Methodological Answer:

Environmental Persistence :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, monitoring degradation via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) and analyze breakdown products.

Bioaccumulation Potential :

- Calculate log (octanol-water partition coefficient) using HPLC retention times or computational tools (e.g., XLOGP3).

Ecotoxicity :

- Acute Toxicity : Conduct Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201).

- Chronic Effects : Use zebrafish embryo toxicity assays (FET test, OECD 236) to assess developmental impacts.

Risk Modeling : Apply the INCHEMBIOL framework () to integrate data on persistence, bioaccumulation, and toxicity for ecological risk scoring .

Basic: Which spectroscopic techniques are critical for characterizing this compound's structure?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- H NMR : Identify protons on the azetidine (δ 3.5–4.5 ppm), sulfonyl group (δ 7.2–7.8 ppm for thiophene), and pyran-2-one (δ 6.0–6.5 ppm for lactone protons).

- C NMR : Confirm carbonyl (δ 165–175 ppm) and sulfonyl (δ 115–125 ppm) carbons.

Mass Spectrometry :

- ESI-MS : Detect the molecular ion peak ([M+H]) and fragmentation patterns (e.g., loss of SO from the sulfonyl group).

Infrared (IR) Spectroscopy :

- Validate lactone (C=O stretch ~1700 cm) and sulfonamide (S=O stretches ~1350 and 1150 cm) functionalities.

X-ray Crystallography (if crystals are obtainable): Resolve the 3D structure to confirm stereochemistry and intermolecular interactions .

Advanced: How can contradictory data regarding the compound's biological activity be resolved?

Methodological Answer:

Meta-Analysis : Aggregate data from multiple studies (e.g., IC values across enzyme assays) and apply statistical tools (e.g., ANOVA) to identify outliers.

Controlled Replication :

- Standardize assay conditions (e.g., pH, temperature, enzyme concentration) using protocols from ’s split-plot experimental design .

- Validate compound purity (HPLC ≥98%) to rule out impurity-driven artifacts.

Mechanistic Studies :

- Use isothermal dose-response (ITDR) assays to distinguish between specific binding and nonspecific aggregation.

- Compare results across orthogonal assays (e.g., SPR vs. enzymatic activity).

Contextual Factors : Account for cell line variability (e.g., membrane permeability differences) or solvent effects (DMSO vs. aqueous buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。